molecular formula C6H4BrCl2OP B14469528 (3-Bromophenyl)phosphonic dichloride CAS No. 65442-15-1

(3-Bromophenyl)phosphonic dichloride

Cat. No.: B14469528
CAS No.: 65442-15-1
M. Wt: 273.88 g/mol
InChI Key: FVSYOZAXBHBMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromophenyl)phosphonic dichloride is an organophosphorus compound with the chemical formula C6H4BrPCl2O It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 3-bromophenyl group and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)phosphonic dichloride typically involves the reaction of 3-bromophenol with phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows: [ \text{C6H4BrOH} + \text{PCl3} \rightarrow \text{C6H4BrPCl2O} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Bromophenyl)phosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding phosphonates.

    Hydrolysis: In the presence of water, it hydrolyzes to form (3-bromophenyl)phosphonic acid and hydrochloric acid.

    Oxidation and Reduction: It can be involved in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Anhydrous solvents like dichloromethane or toluene.

    Catalysts: Lewis acids or bases to facilitate the reaction.

Major Products:

    Phosphonates: Formed by substitution reactions.

    Phosphonic Acid: Formed by hydrolysis.

Scientific Research Applications

(3-Bromophenyl)phosphonic dichloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which (3-Bromophenyl)phosphonic dichloride exerts its effects involves the interaction of the phosphonic dichloride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

    Phenylphosphonic Dichloride: Similar structure but without the bromine substituent.

    (4-Bromophenyl)phosphonic Dichloride: Similar structure with the bromine substituent at the para position.

    (3-Chlorophenyl)phosphonic Dichloride: Similar structure with a chlorine substituent instead of bromine.

Uniqueness: (3-Bromophenyl)phosphonic dichloride is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interaction with other molecules

Properties

IUPAC Name

1-bromo-3-dichlorophosphorylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2OP/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSYOZAXBHBMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)P(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612268
Record name (3-Bromophenyl)phosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65442-15-1
Record name (3-Bromophenyl)phosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.